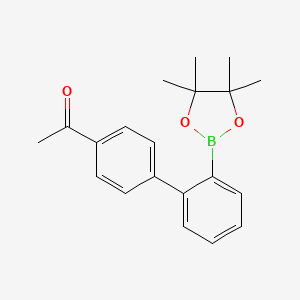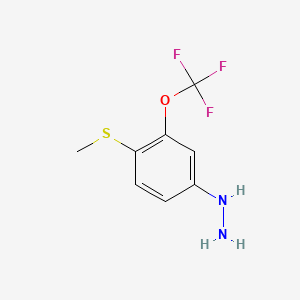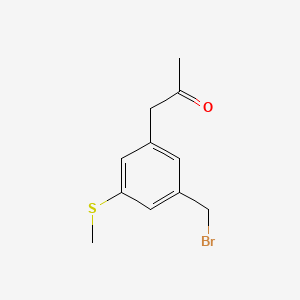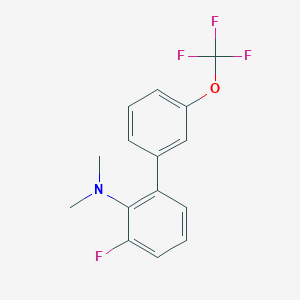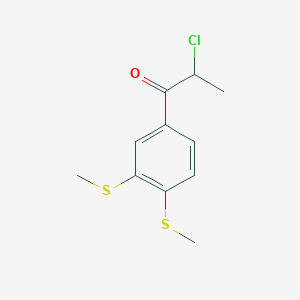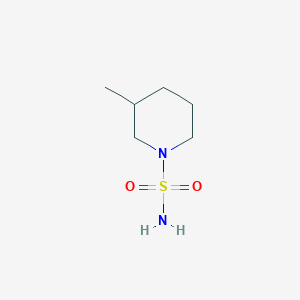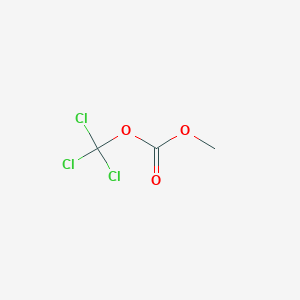
Carbonic acid, methyl trichloromethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, methyl trichloromethyl ester: is a chemical compound with the molecular formula C3H3Cl3O3triphosgene . This compound is a crystalline solid at room temperature and is used as a safer alternative to phosgene in various chemical reactions due to its lower volatility and ease of handling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbonic acid, methyl trichloromethyl ester can be synthesized through the reaction of phosgene with methanol. The reaction typically involves the following steps:
Phosgene Generation: Phosgene is generated by the reaction of carbon monoxide and chlorine gas.
Esterification: The generated phosgene is then reacted with methanol to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of phosgene and methanol in a controlled environment to ensure safety and efficiency. The reaction is typically carried out in a closed system to prevent the release of toxic gases .
Analyse Des Réactions Chimiques
Types of Reactions: Carbonic acid, methyl trichloromethyl ester undergoes various chemical reactions, including:
Hydrolysis: It reacts with water to produce carbon dioxide, hydrochloric acid, and methanol.
Alcoholysis: It reacts with alcohols to form esters and hydrochloric acid.
Aminolysis: It reacts with amines to form carbamates and hydrochloric acid.
Common Reagents and Conditions:
Hydrolysis: Water and a catalytic amount of acid.
Alcoholysis: Alcohols such as ethanol or methanol.
Aminolysis: Amines such as aniline or methylamine.
Major Products Formed:
Hydrolysis: Carbon dioxide, hydrochloric acid, and methanol.
Alcoholysis: Esters and hydrochloric acid.
Aminolysis: Carbamates and hydrochloric acid
Applications De Recherche Scientifique
Chemistry: Carbonic acid, methyl trichloromethyl ester is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates. It is also used in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to modify proteins and peptides by introducing carbamate groups. This modification can alter the biological activity and stability of the proteins .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also used as a cross-linking agent in the manufacture of certain types of plastics .
Mécanisme D'action
The mechanism of action of carbonic acid, methyl trichloromethyl ester involves the formation of reactive intermediates that can react with nucleophiles such as alcohols, amines, and water. The compound acts as a carbonylating agent, introducing carbonyl groups into various substrates. This reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product and release hydrochloric acid .
Comparaison Avec Des Composés Similaires
Phosgene (COCl2): A highly toxic gas used in similar reactions but with higher volatility and safety concerns.
Diphosgene (C2Cl4O2): A liquid compound used as a phosgene substitute with similar reactivity but higher boiling point.
Carbonyl Chloride (COCl2): Another phosgene substitute with similar applications but different physical properties.
Uniqueness: Carbonic acid, methyl trichloromethyl ester is unique due to its solid state at room temperature, making it easier and safer to handle compared to gaseous phosgene. Its lower volatility reduces the risk of accidental exposure, making it a preferred reagent in many chemical processes .
Propriétés
Numéro CAS |
101970-86-9 |
|---|---|
Formule moléculaire |
C3H3Cl3O3 |
Poids moléculaire |
193.41 g/mol |
Nom IUPAC |
methyl trichloromethyl carbonate |
InChI |
InChI=1S/C3H3Cl3O3/c1-8-2(7)9-3(4,5)6/h1H3 |
Clé InChI |
KYZWAJMFZBMJEN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



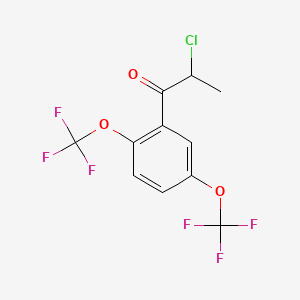
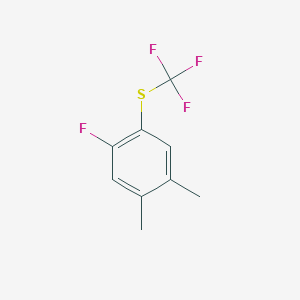
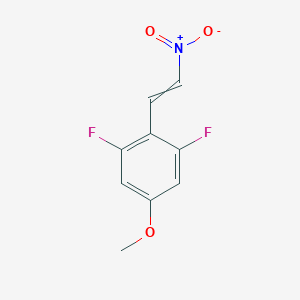

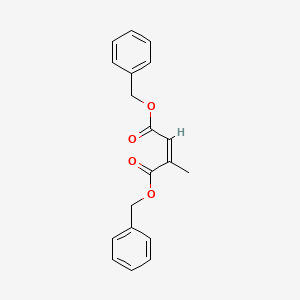
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B14063047.png)
